3,3-Dichloro-2-formoxytetrahydropyran
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Overview
Description
3,3-Dichloro-2-formoxytetrahydropyran is an organic compound with the molecular formula C6H8Cl2O3 and a molecular weight of 199.03 g/mol. This compound is characterized by the presence of a formate ester group attached to a 3,3-dichlorooxan-2-yl moiety. It is a colorless, volatile liquid that degrades in moist air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2-formoxytetrahydropyran typically involves the reaction of 3,3-dichlorooxan-2-ol with formic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-2-formoxytetrahydropyran undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-dichlorooxan-2-ol and formic acid.
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonate esters, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form chlorinated alcohols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: For the formation of carbamates.
Alcohols: For the formation of carbonate esters.
Bases: Such as sodium hydroxide or potassium hydroxide to neutralize the reaction mixture.
Major Products Formed
The major products formed from the reactions of this compound include:
Carbamates: When reacted with amines.
Carbonate Esters: When reacted with alcohols.
Formic Acid and 3,3-Dichlorooxan-2-ol: Upon hydrolysis.
Scientific Research Applications
3,3-Dichloro-2-formoxytetrahydropyran has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and carbamates.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-2-formoxytetrahydropyran involves its interaction with nucleophiles, leading to the formation of various esters and carbamates. The molecular targets include hydroxyl and amino groups present in the reactants. The pathways involved in its reactions typically follow nucleophilic substitution mechanisms, where the formate group is replaced by the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: Similar in structure but with a methyl group instead of the 3,3-dichlorooxan-2-yl moiety.
Ethyl Formate: Contains an ethyl group instead of the 3,3-dichlorooxan-2-yl moiety.
Benzyl Chloroformate: Contains a benzyl group instead of the 3,3-dichlorooxan-2-yl moiety.
Uniqueness
3,3-Dichloro-2-formoxytetrahydropyran is unique due to the presence of the 3,3-dichlorooxan-2-yl group, which imparts distinct chemical properties and reactivity compared to other formate esters. This uniqueness makes it valuable in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
(3,3-dichlorooxan-2-yl) formate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O3/c7-6(8)2-1-3-10-5(6)11-4-9/h4-5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZSBBQFYWZFDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)OC=O)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369250 |
Source
|
Record name | (3,3-dichlorooxan-2-yl) formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141942-53-2 |
Source
|
Record name | (3,3-dichlorooxan-2-yl) formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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